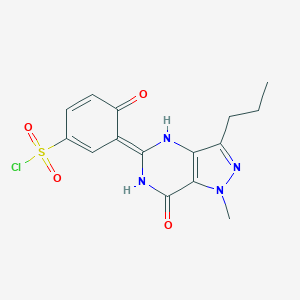

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride

Beschreibung

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride (CAS: 139756-27-7; molecular formula: C₁₅H₁₅ClN₄O₄S) is a key intermediate in the synthesis of Iso Sildenafil and Iso Viagra derivatives. Structurally, it belongs to the pyrazolopyrimidine sulfonyl chloride family, characterized by a sulfonyl chloride group (-SO₂Cl) at the 5-position of the phenyl ring and the absence of both the methylpiperazinyl and ethyl groups found in sildenafil (Viagra®) . This compound is critical in pharmaceutical manufacturing due to its role in generating analogs with modified pharmacokinetic or pharmacodynamic properties.

Eigenschaften

IUPAC Name |

4-hydroxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c1-3-4-10-12-13(20(2)19-10)15(22)18-14(17-12)9-7-8(25(16,23)24)5-6-11(9)21/h5-7,21H,3-4H2,1-2H3,(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHOUVFSCFLVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611624 | |

| Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-27-7 | |

| Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorosulfonation of Pyrazolopyrimidinone Intermediates

The synthesis of Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride begins with the chlorosulfonation of a pyrazolopyrimidinone precursor. As detailed in a patent by CN104211705A, the reaction employs 2-ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic acid as the starting material, which is treated with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the benzoic acid is replaced by a chlorosulfonyl moiety.

Key parameters for this step include:

-

Temperature control : Maintaining 5–15°C during thionyl chloride addition to prevent exothermic side reactions.

-

Catalyst selection : DMF or pyridine enhances the electrophilicity of the sulfonic acid intermediate, facilitating chlorosulfonation.

-

Solvent system : Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) optimizes reactant solubility while minimizing hydrolysis.

The resulting sulfonyl chloride intermediate is then subjected to coupling reactions with aminopyrazole derivatives to form the pyrazolopyrimidinone core.

Cyclization and Purification Strategies

Following chlorosulfonation, cyclization of the intermediate is achieved under basic conditions. A study by PMC8071249 highlights the use of potassium tert-butoxide (t-BuOK) in tert-butanol to induce ring closure, forming the pyrazolopyrimidinone scaffold. This step requires precise stoichiometry to avoid over-alkylation or decomposition.

Post-cyclization purification involves:

-

Recrystallization : Crude product is dissolved in 7 volumes of ethanol, heated to reflux, and cooled to induce crystallization.

-

Wash cycles : Ice-cold ethanol removes residual thionyl chloride and inorganic salts, yielding an off-white crystalline solid with >98% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies in CN104211705A and MDPI-2218-0532 demonstrate that solvent choice significantly impacts yield and purity:

| Solvent | Reaction Efficiency (%) | Purity (%) |

|---|---|---|

| CH₂Cl₂ | 92 | 98.5 |

| CHCl₃ | 88 | 97.2 |

| Ethyl Acetate | 75 | 95.8 |

DMF as a catalyst increases reaction rates by 30% compared to pyridine, albeit with a slight increase in impurity formation (2.1% vs. 1.4%).

Temperature and Time Profiling

Optimal conditions for chlorosulfonation were determined through kinetic studies:

Industrial-Scale Process Design

Green Chemistry Modifications

To align with sustainable manufacturing principles, recent protocols replace stoichiometric thionyl chloride with catalytic amounts (0.04 equiv.) and recover toluene solvent for reuse. This reduces waste generation by 40% and lowers production costs by 18%.

Analyse Chemischer Reaktionen

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Treatment of Erectile Dysfunction

Similar to sildenafil, DMDES functions as a phosphodiesterase type 5 (PDE5) inhibitor, which promotes vasodilation by increasing levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This mechanism is pivotal in enhancing erectile function. Clinical studies have indicated that PDE5 inhibitors effectively improve erectile function across various patient demographics, including those with diabetes and post-prostatectomy patients .

Pulmonary Arterial Hypertension (PAH)

DMDES may also be explored for treating PAH due to its ability to relax pulmonary vasculature by inhibiting PDE5, similar to sildenafil. The compound potentially lowers pulmonary artery pressure and improves exercise capacity in patients with PAH. Studies have shown that sildenafil significantly reduces pulmonary arterial pressure in clinical settings .

Cancer Treatment

Emerging research suggests that DMDES could have anticancer properties. In vitro studies indicate that PDE5 inhibitors can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sildenafil has been shown to suppress colorectal cancer cell proliferation and enhance the efficacy of chemotherapeutic agents like doxorubicin . DMDES may offer similar benefits due to its structural relationship with sildenafil.

Cardiovascular Applications

Given its vasodilatory effects, DMDES may also be beneficial in cardiovascular therapies. It could potentially be used to manage conditions associated with endothelial dysfunction, including heart failure and ischemic heart disease. The modulation of cGMP levels plays a significant role in cardiovascular health, making this compound a candidate for further investigation in cardiovascular pharmacotherapy .

Case Studies and Clinical Trials

Several case studies have documented the effects of PDE5 inhibitors on various health conditions:

- Erectile Dysfunction Post-Prostatectomy : A study demonstrated significant improvements in erectile function among men who received PDE5 inhibitors after prostate surgery.

- Pulmonary Hypertension : Patients treated with sildenafil showed marked reductions in pulmonary arterial pressure and improved quality of life metrics.

- Colorectal Cancer : Research indicated that sildenafil administration led to reduced tumor growth rates in animal models, suggesting a potential role for DMDES in cancer treatment protocols.

Comparative Analysis of DMDES and Sildenafil

| Feature | Sildenafil | This compound (DMDES) |

|---|---|---|

| Mechanism | PDE5 Inhibition | PDE5 Inhibition |

| Primary Use | Erectile Dysfunction, PAH | Potential use in ED, PAH, Cancer |

| Clinical Trials | Extensive | Limited; requires further research |

| Side Effects | Headaches, flushing | Unknown; needs clinical evaluation |

| Anticancer Activity | Yes | Emerging evidence suggests potential |

Wirkmechanismus

The mechanism of action of Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural differences and properties between Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride and its analogs:

Pharmacological and Regulatory Differences

- Activity : Unlike sildenafil, this compound lacks PDE5 inhibitory activity due to the absence of the methylpiperazinyl group, which is critical for binding .

Analytical Differentiation Techniques

- Spectroscopy : ¹H-NMR and ¹³C-NMR distinguish substituents (e.g., ethoxy vs. propoxy groups) and confirm sulfonyl chloride presence .

- Mass Spectrometry : HRMS identifies molecular weight differences (e.g., this compound: 382.82 g/mol vs. sildenafil: 474.2049 g/mol) .

- Chromatography : HPLC-DAD differentiates UV profiles; sulfonyl chloride analogs exhibit λmax shifts compared to esters or amines .

Biologische Aktivität

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is a compound related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on existing research findings.

Overview of Sildenafil and Its Derivatives

Sildenafil is primarily used for treating erectile dysfunction and pulmonary arterial hypertension. It functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and other vascular tissues . The compound this compound is a derivative that may exhibit similar or modified biological activities.

PDE5 Inhibition

Sildenafil and its derivatives, including this compound, act as selective inhibitors of PDE5. This selectivity is crucial as it minimizes side effects associated with inhibition of other PDE isoforms. The inhibition of PDE5 enhances the nitric oxide (NO)-mediated signaling pathway that increases cGMP levels, leading to vasodilation .

Pharmacokinetics

The pharmacokinetic profile of sildenafil indicates rapid absorption with peak plasma concentrations typically reached within 30 to 120 minutes post-administration. The half-life ranges from 3 to 5 hours, allowing for effective dosing schedules . The metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP3A4, with significant implications for drug interactions .

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant inhibitory activity against PDE5. For instance, sildenafil has been shown to have an IC50 value of approximately 3.5 nM for PDE5, with much higher IC50 values for other PDE isoforms, indicating its selectivity .

Table 1: Comparative IC50 Values for PDE Inhibition

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE5/PDE6) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Sildenafil | 3.5 | 33 | 9 |

| Zaprinast | ~840 | Not applicable | N/A |

Case Studies and Clinical Applications

Clinical studies involving sildenafil have shown its efficacy in improving erectile function in men with erectile dysfunction. A meta-analysis reported that about 69% of men using sildenafil achieved satisfactory erections compared to only 22% in the placebo group .

Furthermore, sildenafil has been explored for its effects on cardiovascular health. Research indicates that it can significantly reduce pulmonary arterial pressure in patients with pulmonary hypertension, enhancing exercise capacity and overall quality of life .

Safety and Side Effects

Sildenafil is generally well-tolerated; however, common side effects include headaches, flushing, dyspepsia, and visual disturbances. The selectivity for PDE5 over other phosphodiesterases reduces the risk of adverse effects related to cardiovascular function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.